molecular formula C14H18N2 B14668841 2-Methyl-3-pentylquinoxaline CAS No. 40790-46-3

2-Methyl-3-pentylquinoxaline

Cat. No.: B14668841
CAS No.: 40790-46-3
M. Wt: 214.31 g/mol
InChI Key: AIYFKGYZMAYUIG-UHFFFAOYSA-N
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Description

2-Methyl-3-pentylquinoxaline is a nitrogen-containing heterocyclic compound, part of the quinoxaline family. Quinoxalines are known for their fused benzene and pyrazine rings, making them significant in both chemistry and biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-pentylquinoxaline typically involves the condensation of appropriate o-phenylenediamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 2-methyl-3-pentyl-1,2-diaminobenzene with glyoxal under acidic conditions . The reaction is usually carried out in a solvent like ethanol or acetic acid, with heating to facilitate the condensation process.

Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are becoming more prevalent . These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-pentylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Nitroquinoxalines and halogenated quinoxalines.

Mechanism of Action

The mechanism of action of 2-Methyl-3-pentylquinoxaline involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer activities . The exact molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2-Methylquinoxaline: Lacks the pentyl group, making it less hydrophobic.

    3-Pentylquinoxaline: Lacks the methyl group, affecting its electronic properties.

Uniqueness: 2-Methyl-3-pentylquinoxaline stands out due to its combined methyl and pentyl groups, which enhance its hydrophobicity and potentially its biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

40790-46-3

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

2-methyl-3-pentylquinoxaline

InChI

InChI=1S/C14H18N2/c1-3-4-5-8-12-11(2)15-13-9-6-7-10-14(13)16-12/h6-7,9-10H,3-5,8H2,1-2H3

InChI Key

AIYFKGYZMAYUIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2N=C1C

Origin of Product

United States

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